![molecular formula C16H18N2O B7508875 N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMPA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMMPA is not fully understood. However, it has been suggested that DMMPA exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. DMMPA has also been found to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DMMPA has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells. DMMPA has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. DMMPA has also been found to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
DMMPA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry. However, DMMPA has several limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of DMMPA. One potential direction is the development of more efficient synthesis methods for DMMPA. Another direction is the study of the mechanism of action of DMMPA, which may lead to the development of more effective antitumor drugs. DMMPA can also be studied for its potential applications in metal-organic frameworks and biological imaging. Finally, the toxicity of DMMPA can be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, DMMPA is a chemical compound that has potential applications in various fields, including medicinal chemistry, metal-organic frameworks, and biological imaging. DMMPA has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Although DMMPA has several advantages for lab experiments, it also has limitations, such as its low solubility in water and potential toxicity. There are several future directions for the study of DMMPA, including the development of more efficient synthesis methods and the study of its mechanism of action.
Synthesemethoden
DMMPA can be synthesized using various methods, including the reaction between 2-chloronicotinic acid and 4-methylbenzylamine in the presence of a base. Another method involves the reaction between 2-cyano-6-methylpyridine and 4-methylbenzylamine in the presence of a reducing agent. DMMPA can also be synthesized using 2-amino-6-methylpyridine and 4-methylbenzaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
DMMPA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMMPA has also been found to possess anti-inflammatory and analgesic properties. In addition, DMMPA has been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)11-18(3)16(19)15-6-4-5-13(2)17-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVYJSXPWPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

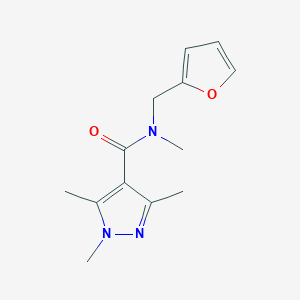
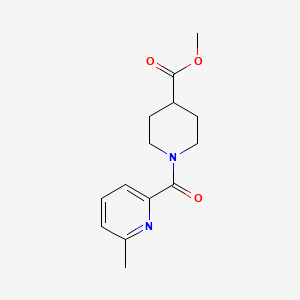
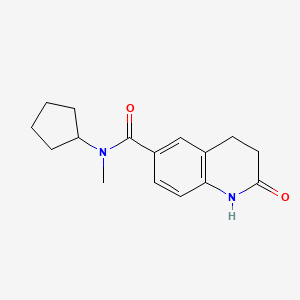
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
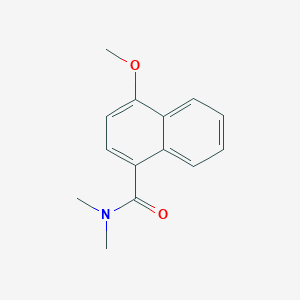
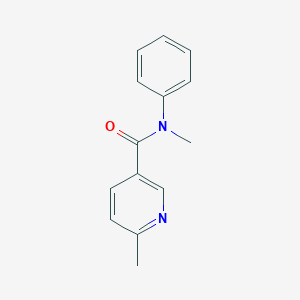
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)